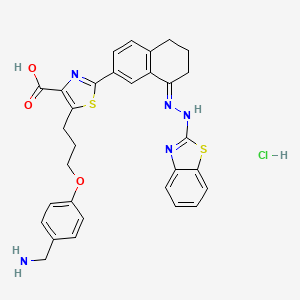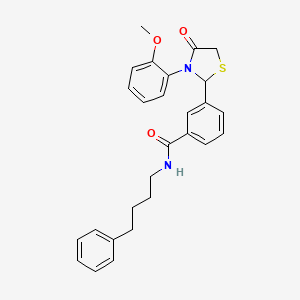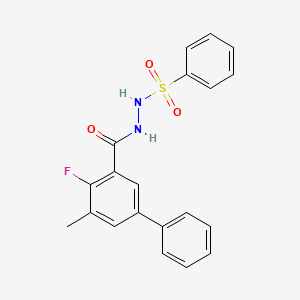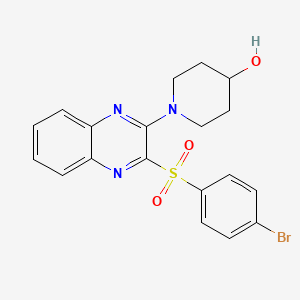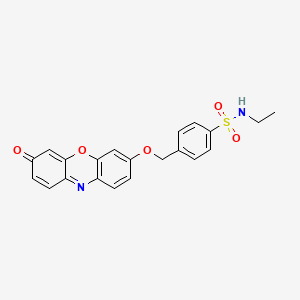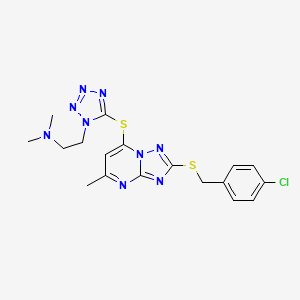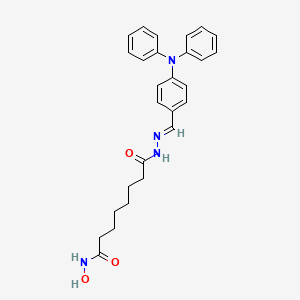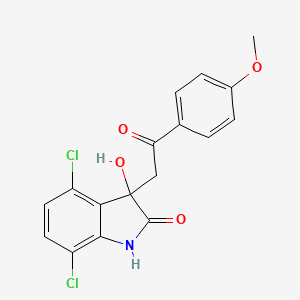
YK-4-279
Overview
Description
YK 4-279 is a small molecule inhibitor that targets the interaction between RNA helicase A and the EWS-FLI1 fusion protein, which is implicated in Ewing sarcoma, a type of pediatric bone tumor . This compound has shown promise in preclinical studies for its ability to inhibit tumor growth and metastasis in various cancer models .
Mechanism of Action
- Specifically, YK-4-279 interacts with RNA helicases, blocking their protein-protein interaction with ETS factors .
- Its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion, need further characterization .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Biochemical Analysis
Biochemical Properties
YK-4-279 plays a crucial role in biochemical reactions by inhibiting the binding of RNA Helicase A (RHA) to the EWS-FLI1 fusion protein. This interaction is essential for the oncogenic activity of EWS-FLI1, which drives the development of Ewing sarcoma. By blocking this interaction, this compound induces apoptosis and exhibits anti-proliferative activities in cancer cells . Additionally, this compound has been shown to interact with other ETS family transcription factors, such as ERG and ETV1, further inhibiting their biological activity and reducing cell motility and invasion .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. In cancer cells, it induces apoptosis and inhibits proliferation. For instance, in thyroid cancer cells, this compound treatment significantly suppresses cell viability, colony formation, migration, and invasion. It also induces cell cycle arrest and apoptosis . Furthermore, this compound affects cell signaling pathways, gene expression, and cellular metabolism. It has been observed to reduce DNA helicase activity and decrease the expression of several helicase genes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to RNA Helicase A (RHA), thereby preventing the interaction between RHA and the EWS-FLI1 fusion protein. This inhibition disrupts the oncogenic activity of EWS-FLI1, leading to reduced tumor growth and metastasis . Additionally, this compound inhibits the transcriptional activity of ERG and ETV1 in prostate cancer cells, resulting in decreased motility and invasion . The compound also affects gene expression by reducing the mRNA and protein levels of downstream targets of ERG and ETV1 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. For example, daily administration of this compound in a murine model of Ewing sarcoma led to a significant delay in tumor growth . Additionally, chronic exposure to this compound resulted in the development of drug-resistant clones, which overexpressed certain proteins such as c-Kit, cyclin D1, and pStat3 . These findings highlight the importance of monitoring the temporal effects of this compound in preclinical studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a mouse xenograft model of prostate cancer, treatment with this compound resulted in reduced tumor growth and metastasis . Furthermore, in a transgenic mouse model of EWS-FLI1-induced leukemia, treatment with this compound significantly reduced white blood cell count, nucleated erythroblasts in the peripheral blood, splenomegaly, and hepatomegaly . These studies indicate that this compound has potent anti-tumor effects at various dosages, but it is essential to determine the optimal dosage to minimize potential toxic or adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to DNA replication, nuclear division, and chromosome segregation . Gene ontology enrichment analysis has shown that this compound treatment significantly affects these biological processes, leading to reduced DNA helicase activity and decreased expression of helicase genes . These findings suggest that this compound may influence metabolic flux and metabolite levels in cancer cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its therapeutic efficacy. This compound is known to be orally bioavailable, and its administration in preclinical models has shown significant anti-tumor activity The compound’s ability to inhibit protein-protein interactions within the cell suggests that it can effectively reach its target sites and exert its biological effects
Subcellular Localization
This compound’s subcellular localization is essential for its activity and function. The compound’s ability to inhibit the interaction between RNA Helicase A (RHA) and the EWS-FLI1 fusion protein indicates that it localizes to the nucleus, where these interactions occur . Additionally, this compound’s effects on transcription factors such as ERG and ETV1 suggest that it may also localize to other subcellular compartments involved in gene regulation . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
The synthesis of YK 4-279 involves several steps, starting with the preparation of the core indole structure. The synthetic route typically includes:
Formation of the indole core: This is achieved through a Fischer indole synthesis or similar methods.
Functionalization: Introduction of functional groups such as chloro, hydroxy, and methoxy groups at specific positions on the indole ring.
Final coupling: The final step involves coupling the indole derivative with a suitable electrophile to form the desired compound.
Industrial production methods for YK 4-279 are not widely documented, but they would likely involve optimization of the synthetic route for large-scale production, including the use of efficient catalysts and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
YK 4-279 undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the indole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
YK 4-279 has a wide range of scientific research applications:
Cancer Research: It has been extensively studied for its potential to inhibit the growth and metastasis of various cancers, including Ewing sarcoma, prostate cancer, and lymphomas .
Molecular Biology: YK 4-279 is used to study the role of RNA helicase A and EWS-FLI1 in gene regulation and cancer progression.
Drug Development: The compound serves as a lead molecule for the development of new therapeutics targeting similar pathways in cancer and other diseases.
Comparison with Similar Compounds
YK 4-279 is unique in its ability to specifically target the interaction between RNA helicase A and EWS-FLI1. Similar compounds include:
Enzastaurin: A selective inhibitor of protein kinase C beta that has shown synergistic effects when used in combination with YK 4-279.
Compared to these compounds, YK 4-279 has a distinct mechanism of action and has demonstrated significant efficacy in various cancer models, making it a promising candidate for further development and clinical evaluation .
Properties
IUPAC Name |
4,7-dichloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO4/c1-24-10-4-2-9(3-5-10)13(21)8-17(23)14-11(18)6-7-12(19)15(14)20-16(17)22/h2-7,23H,8H2,1H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXSCTYHLQHQDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3NC2=O)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660065 | |
| Record name | 4,7-Dichloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1037184-44-3 | |
| Record name | 4,7-Dichloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,7-Dichloro-3-hydroxy-3-(2-(4-methoxyphenyl)-2-oxoethyl)indolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sodium;[(2S,5R)-2-cyano-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate](/img/structure/B611803.png)

